2-bromo-N-ethyl-4-fluorobenzamide
Description
2-Bromo-N-ethyl-4-fluorobenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 2-position, a fluorine atom at the 4-position of the benzene ring, and an ethyl-substituted amide group. The electron-withdrawing effects of bromine and fluorine, combined with the ethyl group's steric and electronic contributions, influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
2-bromo-N-ethyl-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQSKPXQIUULPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-ethyl-4-fluorobenzamide typically involves the bromination of N-ethyl-4-fluorobenzamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-ethyl-4-fluorobenzamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and ethylamine.
Scientific Research Applications
2-bromo-N-ethyl-4-fluorobenzamide has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for the synthesis of pharmacologically active molecules.
Biological Studies: It is used in various biological assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The specific mechanism of action of 2-bromo-N-ethyl-4-fluorobenzamide is not well-documented. like other halogenated benzamides, it is likely to interact with biological targets through halogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
Key Compounds for Comparison :
4-Bromo-N-(2-nitrophenyl)benzamide (): Bromine at 4-position, nitro group on the aniline moiety.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (): Bromine at 4-position, trifluoropropoxy group, and multiple halogens.
4-Bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide (): Bromine at 4-position, fluorine at 2-position, and diethylaminoethyl amide.
Structural Analysis :
Impact of Substituent Position :
Reactivity Trends :
- Electrophilic Substitution : The target compound’s 2-bromo group directs incoming electrophiles to the 5-position, whereas 4-bromo analogs () favor meta/para positions.
- Amide Group Stability : Ethylamide (target) is less prone to hydrolysis compared to nitro-substituted amides () but more reactive than trifluoropropoxy derivatives ().
Physicochemical Properties
Crystallographic Data :
| Compound | Mean σ(C–C) (Å) | R Factor | Data-to-Parameter Ratio |
|---|---|---|---|
| 4-Bromo-N-(2-nitrophenyl)benzamide | 0.006 | 0.049 | 29.0 |
| Naphthyl-Benzamide () | 0.007 | 0.056 | 13.2 |
Thermodynamic Stability :
- Trifluoropropoxy and nitro groups () increase melting points due to intermolecular interactions (e.g., halogen bonding, π-stacking).
Biological Activity
2-Bromo-N-ethyl-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound this compound features a bromine atom and a fluorine atom attached to a benzamide structure. The presence of these halogens is believed to enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Electrophilic Substitution : The bromine and fluorine atoms can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes, potentially altering their function.
- Hydrogen Bonding : The amide group can form hydrogen bonds, which may stabilize interactions with target proteins.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In studies involving various cancer cell lines, it has been shown to inhibit cell proliferation effectively:
- MCF-7 Cell Line : The compound demonstrated cytotoxic effects with an IC50 value indicating potent activity against breast cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed varying degrees of inhibition against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
| Klebsiella pneumoniae | Moderate |
These results suggest that this compound may have potential as an antimicrobial agent, although further studies are required to quantify its efficacy and mechanism.
Comparative Studies
When compared to similar compounds, such as 2-bromo-N-ethyl-5-fluorobenzamide and 2-bromo-N-methyl-3-fluorobenzamide, this compound exhibits unique properties due to the specific positioning of the bromine and fluorine atoms. This positional isomerism influences both its chemical reactivity and biological activity .
Table: Comparison of Similar Compounds
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| This compound | 0.31 mM | Moderate |
| 2-Bromo-N-Ethyl-5-Fluorobenzamide | TBD | Low |
| 2-Bromo-N-Methyl-3-Fluorobenzamide | TBD | Moderate |
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects on MCF-7 cells, confirming significant inhibition compared to standard anticancer drugs .
- Antimicrobial Screening : Another investigation evaluated the compound's efficacy against various pathogens, suggesting its utility in developing new antimicrobial therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
